molecular formula C17H18N2O4 B5658432 N'-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide

N'-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide

Cat. No.: B5658432
M. Wt: 314.34 g/mol
InChI Key: XARYHJALEVLAKH-UHFFFAOYSA-N
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Description

N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a benzene ring substituted with a methoxyphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide typically involves the reaction of 3-methylbenzoic acid hydrazide with 4-methoxyphenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired hydrazide compound.

Industrial Production Methods

Industrial production of N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide
  • N’-[(4-ethoxyphenoxy)acetyl]-3-methylbenzohydrazide
  • N’-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide

Uniqueness

N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxyacetyl group and methyl substitution on the benzene ring differentiate it from other similar hydrazides, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N'-[2-(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-4-3-5-13(10-12)17(21)19-18-16(20)11-23-15-8-6-14(22-2)7-9-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARYHJALEVLAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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